molecular formula C21H22N4O4 B2925012 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide CAS No. 1260984-55-1

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide

Cat. No.: B2925012
CAS No.: 1260984-55-1
M. Wt: 394.431
InChI Key: LKWDSJMHWVDNOD-UHFFFAOYSA-N
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Description

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide is a multifaceted chemical known for its unique structure and diverse range of applications

Preparation Methods

Synthetic Routes and Reaction Conditions

To synthesize 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide , one might use a multistep synthetic strategy, often involving:

  • Preparation of the 1,3-benzodioxol-5-yl precursor.

  • Formation of the 1,2,4-oxadiazole ring through cyclization reactions.

  • Coupling reactions to introduce the pyrrole moiety.

  • Incorporation of the N-cyclohexylacetamide group through amide bond formation.

Common reaction conditions may include controlled temperatures, use of catalysts, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up with optimized reactions involving continuous flow chemistry, automated synthesis platforms, and enhanced purification techniques like chromatography and recrystallization to produce large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions:

  • Oxidation: The benzodioxol and pyrrole groups can be targets for oxidation.

  • Reduction: Reduction can occur at the oxadiazole and pyrrole rings.

  • Substitution: Electrophilic and nucleophilic substitutions can occur, especially at the benzodioxol ring.

Common Reagents and Conditions

  • Oxidation: Strong oxidizing agents like potassium permanganate.

  • Reduction: Mild reducing agents like lithium aluminum hydride.

  • Substitution: Reagents like alkyl halides, halogenating agents.

Major Products

  • Oxidation Products: Benzoquinones, dioxole derivatives.

  • Reduction Products: Reduced oxadiazole derivatives.

  • Substitution Products: Alkylated or halogenated derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, the compound's reactivity is used to explore new reaction pathways and develop novel compounds.

Biology and Medicine

  • Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery.

  • Biological Studies: Examined for its effects on biochemical pathways and potential therapeutic properties.

Industry

  • Material Science: Used in the synthesis of advanced materials with specific electronic properties.

  • Agrochemicals: Potentially valuable for developing new pesticides or herbicides.

Mechanism of Action

The mechanism involves interaction with various molecular targets, such as:

  • Enzymatic Pathways: Inhibition or activation of specific enzymes.

  • Receptors: Binding to biological receptors to modulate cellular responses.

Comparison with Similar Compounds

Unique Aspects

Compared to other compounds with similar structures, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-cyclohexylacetamide features a unique combination of functional groups that confer distinctive reactivity and application potential.

List of Similar Compounds

  • 1,3-Benzodioxol-5-yl derivatives

  • 1,2,4-Oxadiazole derivatives

  • Pyrrole-containing amides

  • Cyclohexylacetamide derivatives

Its versatility in both academic research and industrial applications sets it apart from its peers. What specific aspect of this compound piques your interest most?

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O4/c26-19(22-15-5-2-1-3-6-15)12-25-10-4-7-16(25)21-23-20(24-29-21)14-8-9-17-18(11-14)28-13-27-17/h4,7-11,15H,1-3,5-6,12-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWDSJMHWVDNOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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